5,6-dichloro-N-[3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)phenyl]pyridine-3-carboxamide
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Overview
Description
5,6-dichloro-N-[3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)phenyl]pyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-[3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the chlorination of pyridine derivatives followed by the introduction of the thiomorpholine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-N-[3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the pyridine ring or the thiomorpholine moiety.
Scientific Research Applications
5,6-dichloro-N-[3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new biochemical assays.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5,6-dichloro-N-[3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)phenyl]pyridine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5,6-dichloro-2-(quinolin-8-yl)isoindoline-1,3-dione
- 2,3-Dichloro-5,6-dicyano-p-benzoquinone
Uniqueness
Compared to similar compounds, 5,6-dichloro-N-[3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)phenyl]pyridine-3-carboxamide is unique due to its specific combination of a pyridine ring with chlorine substituents and a thiomorpholine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5,6-dichloro-N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O3S/c17-14-8-11(10-19-15(14)18)16(22)20-12-2-1-3-13(9-12)21-4-6-25(23,24)7-5-21/h1-3,8-10H,4-7H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZXKAUUROZYJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=CC(=C2)NC(=O)C3=CC(=C(N=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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